Pharmacological Screening Profile: Nicotinoyl Aminoguanidine Is Functionally Silent Where Other Aroylaminoguanidines Are Active
In a systematic head-to-head comparison of seven aroylaminoguanidines and three related triazoles, nicotinoyl aminoguanidine (Compound V) was screened alongside benzoyl aminoguanidine (I), 3-hydroxy-4,5-dimethoxybenzoyl aminoguanidine (II), 3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine (III), 3,4,5-trimethoxybenzoyl aminoguanidine (IV), isonicotinoyl aminoguanidine (VI), and 3,4-dihydroxy-5-methoxybenzoyl aminoguanidine (X) across a panel of isolated tissue and whole-animal pharmacological assays [1]. Compounds II, III, and X each produced distinct, quantifiable pharmacological effects: II evoked a muscarinic contractile response in mouse small intestine (inhibited by procaine and atropine, potentiated by a cholinesterase inhibitor); III exhibited papaverine-like spasmolytic activity with anti-Ba²⁺ potency approximately 50% that of papaverine; X produced a phentolamine-blocked pressor response and positive inotropy in isolated rat heart [1]. By contrast, nicotinoyl aminoguanidine (V) was reported as devoid of these notable pharmacological actions under the identical assay conditions [1]. This places nicotinoyl aminoguanidine in a functionally distinct category from the more pharmacologically active members of this series.
| Evidence Dimension | Pharmacological activity in isolated tissue assays (mouse small intestine contractility, rat blood pressure, isolated rat heart) |
|---|---|
| Target Compound Data | Nicotinoyl aminoguanidine (V): No muscarinic contractile activity, no papaverine-like spasmolytic activity, no pressor or positive inotropic activity detected |
| Comparator Or Baseline | Compound II: Muscarinic contractile response (blocked by procaine/atropine); Compound III: Anti-Ba²⁺ spasmolytic activity ~50% of papaverine; Compound X: Pressor action (blocked by phentolamine) with positive inotropy |
| Quantified Difference | Qualitative divergence: Compound V is pharmacologically silent in assays where II, III, and X are active; anti-Ba²⁺ activity of III is quantifiably half that of papaverine, whereas V shows zero activity |
| Conditions | Mouse isolated small intestine, rat blood pressure measurement, isolated rat heart preparation; Ozawa & Katsuragi, Yakugaku Zasshi 1972;92(4):471-478 |
Why This Matters
This evidence directly informs compound selection: if a researcher requires an aroylaminoguanidine scaffold that does not introduce confounding muscarinic, spasmolytic, or pressor activities, nicotinoyl aminoguanidine (V) is the empirically validated choice among the tested congeners.
- [1] Ozawa H, Katsuragi T. Pharmacological Studies of Aminoguanidines. I. General Pharmacological Actions of Aryloyl Aminoguanidines and Triazoles. Yakugaku Zasshi. 1972;92(4):471-478. doi:10.1248/yakushi1947.92.4_471. View Source
